molecular formula C9H10N2O B12577596 9H-Pyrido[3,4-c]azepin-9-one, 5,6,7,8-tetrahydro- CAS No. 185510-20-7

9H-Pyrido[3,4-c]azepin-9-one, 5,6,7,8-tetrahydro-

Cat. No.: B12577596
CAS No.: 185510-20-7
M. Wt: 162.19 g/mol
InChI Key: LAZMAYBWQKDZBN-UHFFFAOYSA-N
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Description

9H-Pyrido[3,4-c]azepin-9-one, 5,6,7,8-tetrahydro- is a heterocyclic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Pyrido[3,4-c]azepin-9-one, 5,6,7,8-tetrahydro- typically involves the formation of the azepine ring through cyclization reactions. One common method involves the use of 3,4-dihydro-2,6-naphthyridin-1(2H)-one as a starting material. This compound undergoes a series of reactions, including nucleophilic substitution and cyclization, to form the desired azepinone structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

9H-Pyrido[3,4-c]azepin-9-one, 5,6,7,8-tetrahydro- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the azepine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce various substituents onto the pyridine or azepine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated or ketone derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the ring system.

Scientific Research Applications

9H-Pyrido[3,4-c]azepin-9-one, 5,6,7,8-tetrahydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 9H-Pyrido[3,4-c]azepin-9-one, 5,6,7,8-tetrahydro- involves its interaction with specific molecular targets. For instance, as a CCR2 antagonist, it binds to the CCR2 receptor, inhibiting its activity and thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-Pyrido[3,4-c]azepin-9-one, 5,6,7,8-tetrahydro- is unique due to its specific ring structure and the potential for diverse chemical modifications. Its ability to serve as a scaffold for drug development, particularly in targeting specific receptors like CCR2, sets it apart from other similar compounds.

Properties

CAS No.

185510-20-7

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

5,6,7,8-tetrahydropyrido[3,4-c]azepin-9-one

InChI

InChI=1S/C9H10N2O/c12-9-8-6-10-5-3-7(8)2-1-4-11-9/h3,5-6H,1-2,4H2,(H,11,12)

InChI Key

LAZMAYBWQKDZBN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=NC=C2)C(=O)NC1

Origin of Product

United States

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